
3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine
Overview
Description
3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine is a compound with the molecular formula C8H9N3O2 . It is a derivative of 5,6,7,8-tetrahydro-1,6-naphthyridine . This compound is of significant interest as it has been identified as a potent HIV-1 replication inhibitor .
Synthesis Analysis
The synthesis of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine involves several key steps. One method relies on the efficient double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols and protected propargylamines followed by Chichibabin cyclizations . Another method features a newly discovered atom-economical protocol for Heck-type vinylation of chloropyridine using ethylene gas, an unprecedented formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia, and a ruthenium-catalyzed enantioselective transfer hydrogenation .Molecular Structure Analysis
The molecular structure of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine is characterized by a tetrahydronaphthyridine ring fused with a nitro group at the 3-position . The compound has a molecular weight of 179.18 g/mol .Scientific Research Applications
Anticancer Properties
“3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine” is a type of 1,6-naphthyridine, which has been found to have anticancer properties . A thorough study of the anticancer activity of 1,6-naphthyridines on different cancer cell lines has been conducted . The structure–activity relationship (SAR) along with molecular modeling studies have been used to correlate anticancer activity to 1,6-naphthyridines .
Anti-HIV Properties
1,6-Naphthyridines, including “3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine”, have been found to have anti-HIV properties . This makes them potentially useful in the development of treatments for HIV .
Antimicrobial Properties
1,6-Naphthyridines have been found to have antimicrobial properties . This suggests that “3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine” could potentially be used in the development of new antimicrobial agents .
Analgesic Properties
1,6-Naphthyridines have been found to have analgesic properties . This suggests that “3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine” could potentially be used in the development of new pain relief medications .
Anti-Inflammatory Properties
1,6-Naphthyridines have been found to have anti-inflammatory properties . This suggests that “3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine” could potentially be used in the development of new anti-inflammatory medications .
Antioxidant Properties
1,6-Naphthyridines have been found to have antioxidant properties . This suggests that “3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine” could potentially be used in the development of new antioxidant supplements .
Mechanism of Action
Future Directions
The future directions for the research and development of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine are promising. Given its potential as an HIV-1 replication inhibitor , further studies could explore its efficacy and safety in preclinical and clinical settings. Additionally, the development of more efficient and scalable synthesis methods could be a focus of future research .
properties
IUPAC Name |
3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c12-11(13)7-3-6-4-9-2-1-8(6)10-5-7/h3,5,9H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYRPWPCCHANJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558627 | |
| Record name | 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine | |
CAS RN |
123792-68-7 | |
| Record name | 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


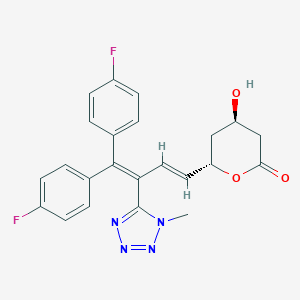
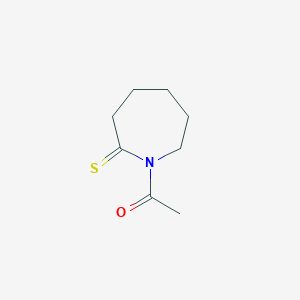
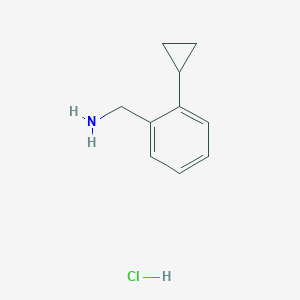
![2-oxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-quinoline-4-carboxylic acid](/img/structure/B38394.png)

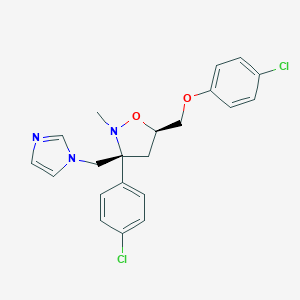
![1-[Bis[[2-chloro-5-[[1-(dodecyloxycarbonyl)ethoxy]carbonyl]phenyl]carbamoyl]methyl]-1H-benzotriazole-6-carboxylic acid phenyl ester](/img/structure/B38398.png)

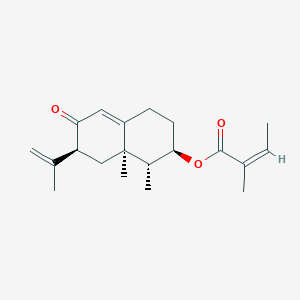
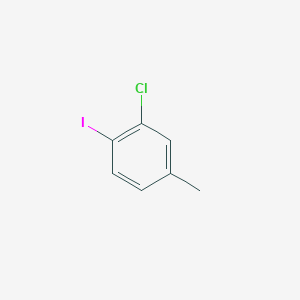
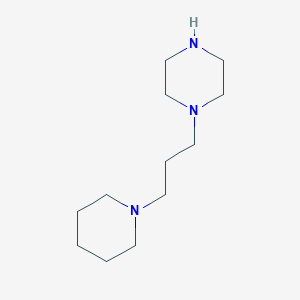
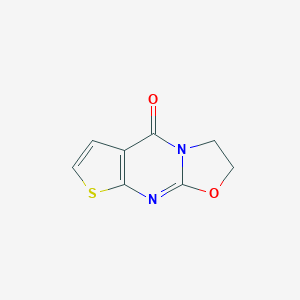
![8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B38415.png)